molecular formula C10H13NO2 B14414494 (4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile CAS No. 80050-26-6

(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile

Cat. No.: B14414494
CAS No.: 80050-26-6
M. Wt: 179.22 g/mol
InChI Key: ORDVEBNVVRVPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile is an organic compound characterized by a cyclohexene ring substituted with a methoxy group, a methyl group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a series of cyclization reactions, often starting with a suitable precursor such as a diene or a cyclohexanone derivative.

    Introduction of Substituents: The methoxy and methyl groups are introduced through electrophilic substitution reactions. Common reagents for these steps include methanol and methyl iodide.

    Acetonitrile Group Addition: The acetonitrile group is added via a nucleophilic substitution reaction, often using acetonitrile as the nucleophile and a suitable leaving group on the cyclohexene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., sodium cyanide) are employed.

Major Products

The major products formed from these reactions include various substituted cyclohexenes, cyclohexanes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and as a potential ligand for receptor binding assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

80050-26-6

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(4-methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile

InChI

InChI=1S/C10H13NO2/c1-7-5-8(13-2)6-10(12)9(7)3-4-11/h6-7,9H,3,5H2,1-2H3

InChI Key

ORDVEBNVVRVPPK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C1CC#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.